molecular formula C15H10F3IO3S B1377792 Benzoyl(phenyliodonio)(trifluoromethanesulfonyl)methanide CAS No. 1443036-49-4

Benzoyl(phenyliodonio)(trifluoromethanesulfonyl)methanide

Cat. No. B1377792
M. Wt: 454.2 g/mol
InChI Key: BGLWFUSLNKHJEU-UHFFFAOYSA-N
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Description

Benzoyl(phenyliodonio)(trifluoromethanesulfonyl)methanide is a chemical compound with the molecular formula C15H10F3IO3S . It is also known by other names such as 1-phenyl-2-(phenyl-lambda3-iodanylidene)-2-(trifluoromethylsulfonyl)ethanone .


Molecular Structure Analysis

The molecular weight of Benzoyl(phenyliodonio)(trifluoromethanesulfonyl)methanide is 454.2 g/mol . Its InChI is 1S/C15H10F3IO3S/c16-15(17,18)23(21,22)14(19-12-9-5-2-6-10-12)13(20)11-7-3-1-4-8-11/h1-10H . The Canonical SMILES is C1=CC=C(C=C1)C(=O)C(=IC2=CC=CC=C2)S(=O)(=O)C(F)(F)F .


Physical And Chemical Properties Analysis

Benzoyl(phenyliodonio)(trifluoromethanesulfonyl)methanide is a solid at 20 degrees Celsius . It has a topological polar surface area of 59.6 Ų . It has a complexity of 552 . It has 0 hydrogen bond donor count and 6 hydrogen bond acceptor count . It has 4 rotatable bonds .

Scientific Research Applications

  • Synthesis and Decomposition : Zhu and Desmarteau (1993) investigated the synthesis and thermal decomposition of compounds related to Benzoyl(phenyliodonio)(trifluoromethanesulfonyl)methanide. They found that Phenyltris((trifluoromethyl)sulfonyl)methane and its isomer ester are formed by the thermal decomposition of benzenediazonium tris((trifluoromethyl)sulfonyl)methanide (Zhu & Desmarteau, 1993).

  • Photochemical Reactions : Liu, Binkley, and Yeh (1992) explored the photochemical reactions of carbohydrate triflates in methanol, noting that compounds with an aromatic ring, like benzoyl groups, exclusively undergo removal of the protecting group under certain conditions (Liu, Binkley, & Yeh, 1992).

  • Cycloaddition Reactions : The research by Tsuge and Iwanami (1971) focused on the cycloaddition reactions of benzoylsulfene with cinnamylideneamines. They found that benzoylmethanesulfonyl chloride reacts with cinnamylideneamines to form Diels-Alder adducts (Tsuge & Iwanami, 1971).

  • Benzoylating Agents : Minato, Miura, and Kobayashi (1977) demonstrated that S-methyl thiobenzoate reacts with methyl triflate to yield benzoic trifluoromethanesulfonic anhydride and benzoyldimethylsulfonium ion, both of which act as powerful benzoylating agents for various compounds (Minato, Miura, & Kobayashi, 1977).

  • Synthesis of Perfluoroalkylsulphonyl Substituted Ylides : Hackenberg and Hanack (1991) described the synthesis of several perfluoroalkylsulphonyl substituted ylides, demonstrating that these compounds, including phenyliodonio(cyanononafluorobutylsulphonyl)methanide, have interesting thermal decomposition properties (Hackenberg & Hanack, 1991).

  • Friedel–Crafts Acylation Reactions : Ross and Xiao (2002) conducted a study on aromatic electrophilic substitution reactions catalyzed by metal triflates in an ionic liquid, highlighting the efficiency of Cu(OTf)2 in benzoylation and acetylation reactions (Ross & Xiao, 2002).

  • Synthesis of Bicyclic Enediynes : Ryan and Stang (1996) reported on the synthesis of bicyclic enediynes from Bis[phenyl[(trifluoromethanesulfonyl)oxy]iodo]acetylene, using a tandem Diels-Alder/Palladium(II)- and Copper(I)-Cocatalyzed Cross-Coupling approach (Ryan & Stang, 1996).

  • 'Green' Benzoylation of Nucleosides : Prasad et al. (2005) explored a 'green' alternative for the benzoylation of nucleosides using benzoyl cyanide in an ionic liquid, demonstrating a mild and efficient method for this process (Prasad et al., 2005).

Safety And Hazards

Benzoyl(phenyliodonio)(trifluoromethanesulfonyl)methanide causes severe skin burns and eye damage . It is recommended to wear suitable protective equipment, prevent dispersion of dust, and wash hands and face thoroughly after handling . It should be stored under inert gas at a temperature below 0°C . It is sensitive to light, air, and heat .

properties

IUPAC Name

1-phenyl-2-(phenyl-λ3-iodanylidene)-2-(trifluoromethylsulfonyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3IO3S/c16-15(17,18)23(21,22)14(19-12-9-5-2-6-10-12)13(20)11-7-3-1-4-8-11/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLWFUSLNKHJEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=IC2=CC=CC=C2)S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3IO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoyl(phenyliodonio)(trifluoromethanesulfonyl)methanide

CAS RN

1443036-49-4
Record name Benzoyl(phenyliodonio)(trifluoromethanesulfonyl)methanide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzoyl(phenyliodonio)(trifluoromethanesulfonyl)methanide
Reactant of Route 2
Benzoyl(phenyliodonio)(trifluoromethanesulfonyl)methanide
Reactant of Route 3
Benzoyl(phenyliodonio)(trifluoromethanesulfonyl)methanide
Reactant of Route 4
Benzoyl(phenyliodonio)(trifluoromethanesulfonyl)methanide
Reactant of Route 5
Benzoyl(phenyliodonio)(trifluoromethanesulfonyl)methanide
Reactant of Route 6
Benzoyl(phenyliodonio)(trifluoromethanesulfonyl)methanide

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